molecular formula C20H20N2O4 B5217503 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide

Cat. No. B5217503
M. Wt: 352.4 g/mol
InChI Key: FODJSIHQURBZBW-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide, also known as MBOCA, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoxazole that has been shown to have a variety of biochemical and physiological effects. The purpose of

Mechanism of Action

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide is relatively easy to synthesize and has good stability. However, one limitation of using 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide in lab experiments is that it is not very soluble in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of new methods for synthesizing 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of inflammatory diseases and cancer. Finally, studies are needed to determine the long-term effects of exposure to 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide and to develop effective methods for detecting and monitoring exposure.

Synthesis Methods

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide can be synthesized by the reaction of 4-methoxyphenol with formaldehyde and then reacting the resulting compound with 3-methylbenzylamine and oxalyl chloride. The final product is obtained by reacting the intermediate compound with ammonia. This method has been optimized to produce high yields of pure 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide.

Scientific Research Applications

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in a variety of scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties. 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has also been used as a fluorescent probe for the detection of proteins and DNA. Additionally, 2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide has been used in studies of the effects of oxidative stress on cells.

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-N-[(3-methylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-14-4-3-5-15(10-14)11-21-20(23)18-12-26-19(22-18)13-25-17-8-6-16(24-2)7-9-17/h3-10,12H,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJSIHQURBZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide

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